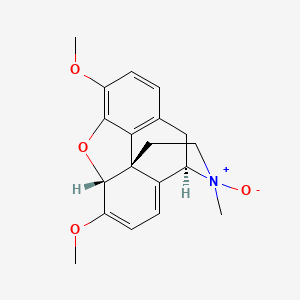

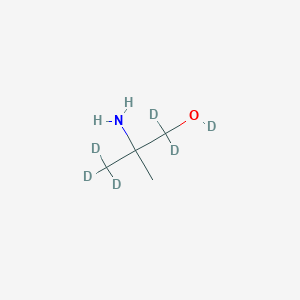

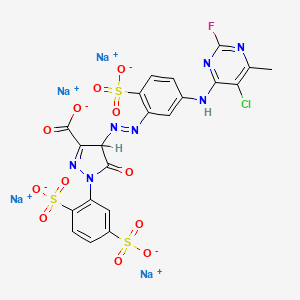

![molecular formula C24H40O4 B13411155 4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)

4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized through several methods. One common method involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol, which was first demonstrated by Kanazawa et al. in 1954 . Another method involves the catalytic hydrogenation of 3α-hydroxy-7-oxo-5β-cholanate using Raney nickel as the catalyst in the presence of a base at 40°C and atmospheric pressure .

Industrial Production Methods: Industrial production of ursodeoxycholic acid often involves the biotransformation of chenodeoxycholic acid using engineered 7α- and 7β-hydroxysteroid dehydrogenases. This method is preferred due to its high efficiency and environmental friendliness . The process involves the use of Clostridium species to achieve the biotransformation .

Chemical Reactions Analysis

Types of Reactions: Ursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and epimerization. For example, the oxidation of chenodeoxycholic acid to 7-ketolithocholic acid, followed by reduction to ursodeoxycholic acid, is a common synthetic route .

Common Reagents and Conditions:

Oxidation: Uses reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly employs metallic sodium or catalytic hydrogenation with Raney nickel.

Epimerization: Involves the use of 7α- and 7β-hydroxysteroid dehydrogenases.

Major Products: The major product of these reactions is ursodeoxycholic acid itself, which is used in various therapeutic applications .

Scientific Research Applications

Ursodeoxycholic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in the metabolism of bile acids and its effects on gut microbiota.

Medicine: Widely used in the treatment of liver diseases, such as primary biliary cholangitis and non-alcoholic fatty liver disease.

Industry: Employed in the pharmaceutical industry for the production of various bile acid derivatives.

Mechanism of Action

Ursodeoxycholic acid is often compared with other bile acids, such as chenodeoxycholic acid and cholic acid:

Chenodeoxycholic Acid: Similar choleretic effects but less well-tolerated in humans and lacks immunomodulating properties.

Cholic Acid: More hydrophobic and toxic compared to ursodeoxycholic acid.

Uniqueness: Ursodeoxycholic acid is unique due to its hydrophilicity, which makes it less toxic and more effective in treating liver and gallbladder diseases .

Comparison with Similar Compounds

- Chenodeoxycholic acid

- Cholic acid

- Glycoursodeoxycholic acid

- Tauroursodeoxycholic acid

Properties

Molecular Formula |

C24H40O4 |

|---|---|

Molecular Weight |

392.6 g/mol |

IUPAC Name |

4-[(3R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16-,17?,18?,19?,20?,22?,23?,24?/m1/s1 |

InChI Key |

RUDATBOHQWOJDD-YMMRGBCXSA-N |

Isomeric SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

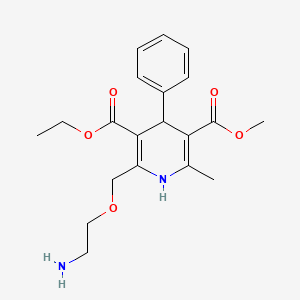

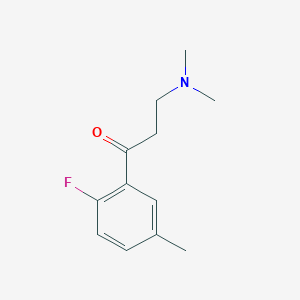

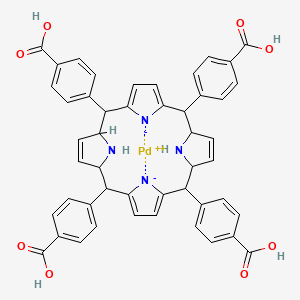

![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)

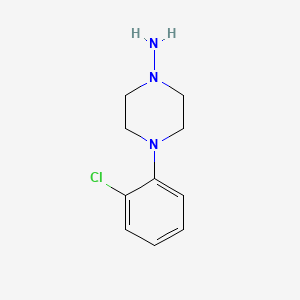

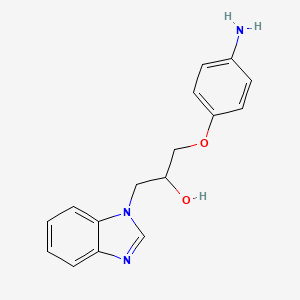

![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)

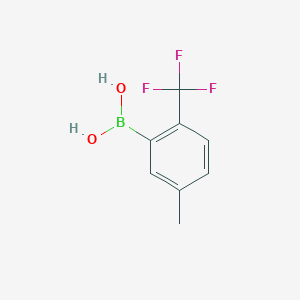

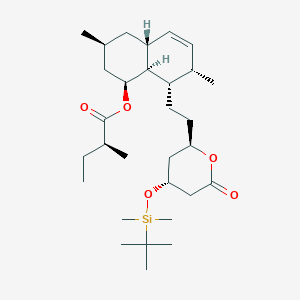

![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)